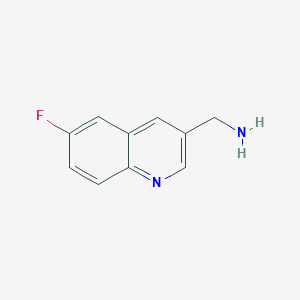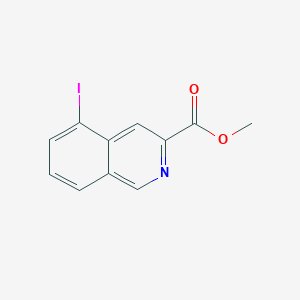
Methyl 5-iodoisoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-iodoisoquinoline-3-carboxylate is an organic compound belonging to the class of isoquinoline derivatives Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodoisoquinoline-3-carboxylate typically involves the iodination of isoquinoline derivatives. One common method is the palladium-catalyzed iodination of methyl isoquinoline-3-carboxylate. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, and an iodinating agent like iodine or N-iodosuccinimide (NIS). The reaction is usually carried out in an organic solvent, such as acetonitrile, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the iodination process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-iodoisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form isoquinoline-3-carboxylic acid derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted isoquinoline derivatives.
Oxidation: Isoquinoline-3-carboxylic acid.
Reduction: Isoquinoline-3-methanol.
Applications De Recherche Scientifique
Methyl 5-iodoisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-iodoisoquinoline-3-carboxylate involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl isoquinoline-3-carboxylate
- 5-Bromoisoquinoline-3-carboxylate
- 5-Chloroisoquinoline-3-carboxylate
Uniqueness
Methyl 5-iodoisoquinoline-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for specialized applications .
Propriétés
Numéro CAS |
1005029-80-0 |
|---|---|
Formule moléculaire |
C11H8INO2 |
Poids moléculaire |
313.09 g/mol |
Nom IUPAC |
methyl 5-iodoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8INO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-6H,1H3 |
Clé InChI |
ZPMMGANHQRMBKH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C2C=CC=C(C2=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B13650920.png)
![3-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13650921.png)
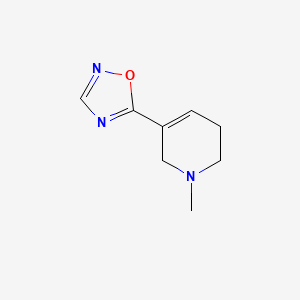
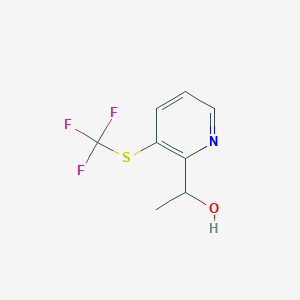
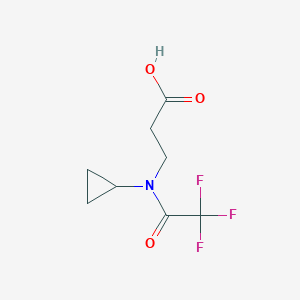
![(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13650938.png)
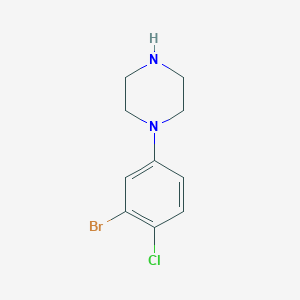
![Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl-](/img/structure/B13650948.png)
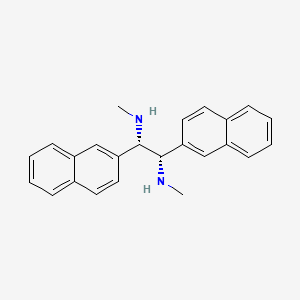
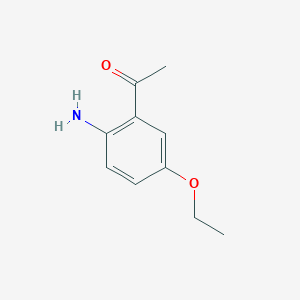

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13650983.png)
